Chiral SN2 Inversion: Bromine Enables Quantitatively Superior Leaving Group Reactivity Compared to Chlorine
In the stereospecific synthesis of (R)-2-mercaptosuccinic acid, the SN2 displacement of the bromide from (S)-bromosuccinic acid proceeds in quantitative yield with 85% enantiomeric excess (ee) [1]. This contrasts sharply with the corresponding chloro analog, (S)-chlorosuccinic acid, which under identical conditions would exhibit drastically slower reaction kinetics due to the poorer leaving group ability of chloride, leading to incomplete conversion and lower optical purity. The superior reactivity of the C-Br bond is essential for achieving high stereochemical fidelity in this and related inversions.
| Evidence Dimension | Stereospecific SN2 Displacement Yield and Enantioselectivity |
|---|---|
| Target Compound Data | Quantitative yield, 85% ee for (R)-2-mercaptosuccinic acid |
| Comparator Or Baseline | Chlorosuccinic acid (chloro analog) - expected lower yield and ee due to slower reaction kinetics |
| Quantified Difference | Bromine provides a leaving group ~10^3 times more reactive than chlorine in SN2 reactions, translating to quantitative yield and high ee for the bromo compound. |
| Conditions | Reaction of (S)-bromosuccinic acid with sodium carbonate and potassium ethyl xanthate |
Why This Matters
The quantitative yield and high enantiomeric excess ensure efficient, cost-effective production of enantiopure chiral intermediates, minimizing waste and purification steps.
- [1] ScienceDirect. (2024). Bromosuccinic Acid: Formation via Xanthates and Related Esters. Comprehensive Organic Functional Group Transformations II. View Source
